molecular formula C21H15N3O2 B4880799 2-[2-(1H-benzimidazol-1-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-[2-(1H-benzimidazol-1-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B4880799
M. Wt: 341.4 g/mol
InChI Key: VPULIQWXBJJPTG-UHFFFAOYSA-N
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Description

2-[2-(1H-benzimidazol-1-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BISO and is a member of the isoquinoline family of compounds. In

Mechanism of Action

The mechanism of action of BISO is not yet fully understood. However, it is believed that BISO exerts its effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. BISO has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. BISO has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
BISO has been shown to have various biochemical and physiological effects. BISO has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. BISO has also been shown to inhibit angiogenesis, the process of new blood vessel formation, which is necessary for tumor growth. In addition, BISO has been shown to inhibit the activity of certain enzymes involved in inflammation, which may have implications for the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

The advantages of using BISO in lab experiments include its ability to inhibit the activity of various enzymes and proteins involved in cellular processes, making it a useful tool for studying these processes. However, the limitations of using BISO in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

For the study of BISO include the development of BISO derivatives with improved efficacy and reduced toxicity, the study of BISO in combination with other drugs, and further research to fully understand its mechanism of action and potential applications in various fields.

Scientific Research Applications

BISO has been studied extensively for its potential applications in various fields such as medicine, pharmacology, and biochemistry. BISO has been shown to have anticancer properties and has been used in cancer research to inhibit the proliferation of cancer cells. BISO has also been studied for its potential use as an antiviral agent. In addition, BISO has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

2-[2-(benzimidazol-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-20-15-7-3-5-14-6-4-8-16(19(14)15)21(26)24(20)12-11-23-13-22-17-9-1-2-10-18(17)23/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPULIQWXBJJPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1H-benzimidazol-1-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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